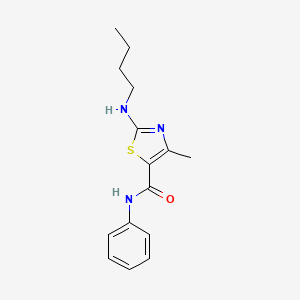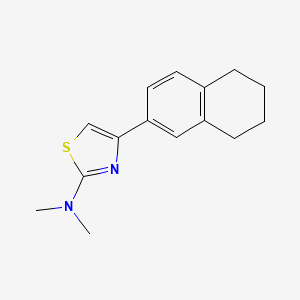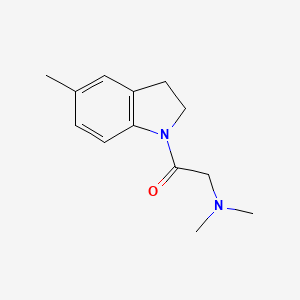![molecular formula C17H17ClN4O3S B7637241 5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7637241.png)
5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperazine ring, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the sulfonyl group: The benzimidazole intermediate is then reacted with a sulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Attachment of the piperazine ring: The sulfonylated benzimidazole is further reacted with 1-(3-chlorophenyl)piperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Shares the chlorophenyl group but has a different core structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Similar chlorophenyl group with a thiadiazole core.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Another compound with a chlorophenyl group and an oxadiazole core.
Uniqueness
5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one is unique due to its combination of a benzimidazole core, a piperazine ring, and a sulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c18-12-2-1-3-13(10-12)21-6-8-22(9-7-21)26(24,25)14-4-5-15-16(11-14)20-17(23)19-15/h1-5,10-11H,6-9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXMDFJFAXAEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)
![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)
![4-[(2-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637178.png)

![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![4-[(2-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637198.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)
![4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7637210.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7637225.png)


![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)

